Cas no 780819-02-5 (3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide)
![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/780819-02-5x500.png)
3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS000273323
- 780819-02-5
- 3-Amino-N-ethyl-4,6-dimethyl-N-(m-tolyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- NS-05563
- MFCD06642366
-
- インチ: 1S/C19H21N3OS/c1-5-22(14-8-6-7-11(2)9-14)19(23)17-16(20)15-12(3)10-13(4)21-18(15)24-17/h6-10H,5,20H2,1-4H3
- InChIKey: GPJSEFHXKRBRFH-UHFFFAOYSA-N
- SMILES: S1C2C(=C(C)C=C(C)N=2)C(=C1C(N(CC)C1C=CC=C(C)C=1)=O)N
計算された属性
- 精确分子量: 339.14053348g/mol
- 同位素质量: 339.14053348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 87.5Ų
3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614255-100mg |
3-Amino-N-ethyl-4,6-dimethyl-N-(m-tolyl)thieno[2,3-b]pyridine-2-carboxamide |
780819-02-5 | 98% | 100mg |
¥1647.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614255-1g |
3-Amino-N-ethyl-4,6-dimethyl-N-(m-tolyl)thieno[2,3-b]pyridine-2-carboxamide |
780819-02-5 | 98% | 1g |
¥4754.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614255-250mg |
3-Amino-N-ethyl-4,6-dimethyl-N-(m-tolyl)thieno[2,3-b]pyridine-2-carboxamide |
780819-02-5 | 98% | 250mg |
¥2142.00 | 2024-07-28 |
3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamideに関する追加情報
Introduction to 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 780819-02-5) and Its Emerging Applications in Chemical Biology
3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide, identified by the CAS number 780819-02-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule belongs to the thienopyridine class, a scaffold known for its broad pharmacological activity and versatility in medicinal chemistry. The presence of multiple functional groups, including an amino group, an ethyl substituent, and a carboxamide moiety, contributes to its unique chemical properties and potential biological interactions.
The thieno[2,3-b]pyridine core is a privileged structure in pharmaceutical research due to its ability to engage with various biological targets. Recent studies have highlighted the therapeutic potential of thienopyridine derivatives in modulating enzyme activity and receptor binding. For instance, derivatives of this scaffold have been explored for their anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents in 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide may confer selective binding affinity to certain proteins or enzymes, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel therapeutics. The combination of a thiophene ring with a pyridine moiety creates a rigid structure that can be optimized for specific biological activities. The 4,6-dimethyl substitution pattern enhances the steric bulk around the core, which can influence binding interactions with biological targets. Additionally, the N-(3-methylphenyl) group introduces hydrophobicity and may contribute to membrane permeability, crucial factors for drug-like properties.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These tools have been instrumental in identifying how 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide interacts with potential targets at the atomic level. For example, studies suggest that this molecule may bind to enzymes involved in metabolic pathways relevant to neurodegenerative diseases. The carboxamide group at the 2-position provides a hydrogen bond donor/acceptor interface that could be critical for stabilizing protein-ligand interactions.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate affinity for certain enzyme targets without significant off-target effects. This selectivity is a key factor in drug development, as it minimizes side effects and enhances therapeutic efficacy. The amino group at the 3-position is particularly noteworthy, as it can be further functionalized to improve bioavailability or target specificity. This flexibility makes 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide a versatile scaffold for medicinal chemists.
The synthesis of this compound presents both challenges and opportunities for organic chemists. The construction of the thienopyridine core requires multi-step reactions that often involve cyclization and functional group transformations. However, recent methodological advances have streamlined these processes, making it more feasible to produce complex derivatives like this one on a larger scale. High-throughput synthesis techniques have also enabled researchers to rapidly explore libraries of analogs derived from this scaffold.
One area of active research is the exploration of 3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide as an intermediate in more complex drug candidates. By modifying specific substituents or introducing new functional groups, researchers can generate novel molecules with enhanced pharmacological properties. For example, incorporating fluorine atoms or other halogens might improve metabolic stability or binding affinity.
The growing interest in thienopyridine derivatives has also spurred innovation in their application as probes for biological mechanisms. These compounds can be used to dissect signaling pathways and understand disease mechanisms at a molecular level. For instance, fluorescently labeled analogs of this molecule could serve as tools for high-content screening assays in drug discovery pipelines.
The future prospects for 3-amino-N-ethniclN ethyl 4 6 dimethyln 32 methylpheny lthieno23b pyridine22carboxamide are promising given its structural complexity and biological potential. As computational methods improve and synthetic techniques evolve,this compound will likely play a significant role in next-generation drug development programs。 Its unique combination of structural features makes it an attractive candidate for further exploration,both as a standalone therapeutic agent and as a building block for more complex molecules。
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